molecular formula C18H21ClN2OS2 B2616440 2-(2-Chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421483-80-8

2-(2-Chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2616440
CAS No.: 1421483-80-8
M. Wt: 380.95
InChI Key: YIAZXWNYIVWCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted with a (4-methylthiazol-2-yl)thio-methyl group. The structural complexity arises from the combination of aromatic, heterocyclic, and sulfur-containing substituents, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS2/c1-13-11-23-18(20-13)24-12-14-6-8-21(9-7-14)17(22)10-15-4-2-3-5-16(15)19/h2-5,11,14H,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAZXWNYIVWCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃OS
  • Molecular Weight : 357.87 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the thiazole ring and piperidine moiety suggests potential interactions with neurotransmitter systems, which can influence several physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, potentially exhibiting anxiolytic or analgesic effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. A study highlighted the efficacy of thiazole derivatives against various bacterial strains, suggesting that similar activities could be expected from our compound due to its structural features .

Antitumor Activity

Compounds with piperidine and thiazole functionalities have shown promise in cancer therapy. For instance, derivatives have been tested for their cytotoxic effects against different cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutic agents .

Anticonvulsant Effects

Some thiazole-containing compounds have demonstrated anticonvulsant properties. The structure may influence the modulation of GABAergic systems, which are crucial in seizure control .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chlorophenyl or thiazole groups can significantly affect biological activity. For example:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
  • Thiazole Variants : Different substitutions on the thiazole ring can alter the binding affinity to target proteins, influencing both potency and selectivity.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives, revealing that compounds with similar structures to our target exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

CompoundActivityIC50 (µM)
Compound AModerate25
Compound BHigh10

Study 2: Antitumor Activity

In vitro assays demonstrated that a related compound showed significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values below 20 µM. This suggests potential therapeutic applications in oncology .

Cell LineIC50 (µM)
A43115
Jurkat18

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds, their distinguishing features, and reported activities:

Compound Name Key Structural Features Differences from Target Compound Reported Activity/Properties Reference
2-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone Ethanone with 2-chlorophenyl and dihydroxyphenyl groups Lacks piperidine and thiazole-thioether; higher polarity Antioxidant potential
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetohydrazide Piperidine linked to fluorobenzoisoxazole; acetohydrazide backbone Replaces thiazole with isoxazole; includes hydrazide Antibacterial (Gram-positive pathogens)
2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazinyl}ethanone Piperazine ring; carbazole substituent; phenoxy group Carbazole instead of thiazole; phenoxy vs. chlorophenyl CNS activity (hypothetical)
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Piperazine ring; trifluoromethylphenyl and thiophene substituents Thiophene and CF3 group; lacks sulfur linkage Antipsychotic potential
Benzofenap Chlorophenyl with pyrazolyl and methylphenyl groups Butanone backbone; pesticide-oriented structure Herbicidal activity

Computational and Experimental Data

  • Lipophilicity (LogP) : The thiazole-thioether group increases LogP (~3.5 estimated) compared to dihydroxyphenyl analogs (LogP ~2.1) , enhancing membrane permeability.
  • Antibacterial Efficacy : In , the minimum inhibitory concentration (MIC) for the fluorobenzoisoxazole analog against S. aureus was 8 µg/mL, while the target compound’s thiazole group may lower MIC due to improved target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.